7-Hydroxy-2,3-dimethylchromone is a naturally occurring compound classified within the chromone family, which consists of oxygen-containing heterocyclic compounds. This specific compound features a hydroxyl group at the 7th position and two methyl groups at the 2nd and 3rd positions on the chromone ring. It has been isolated from various natural sources, including fungi and plants, showcasing a range of biological activities such as antioxidant, antifungal, and antibacterial properties. The compound's chemical identity is denoted by the CAS number 2569-75-7 .
The synthesis of 7-hydroxy-2,3-dimethylchromone typically involves cyclization reactions of suitable precursors. A common synthetic route includes:
The molecular formula of 7-hydroxy-2,3-dimethylchromone is . The compound's structure can be visualized as a chromone ring with specific substituents:
The compound has a melting point of approximately and exhibits characteristic spectral data in nuclear magnetic resonance spectroscopy that confirms its structural integrity .
7-Hydroxy-2,3-dimethylchromone participates in several chemical reactions:
The mechanism of action for 7-hydroxy-2,3-dimethylchromone involves several pathways:
Relevant analyses include spectroscopic data confirming its structure through techniques such as infrared spectroscopy and nuclear magnetic resonance .
7-Hydroxy-2,3-dimethylchromone has diverse applications across various fields:
7-Hydroxy-2,3-dimethylchromone is a specialized polyketide-derived metabolite predominantly synthesized by fungi in the genus Daldinia (Xylariaceae). Its biosynthesis follows the fungal type III polyketide synthase (PKS) pathway, which utilizes malonyl-CoA as the primary extender unit. The core enzymatic steps include:
Genomic analyses of Daldinia eschscholtzii reveal that the biosynthetic gene cluster (BGC) for this chromone is compact (~15–20 kb), typically featuring a pks gene, mt (methyltransferase), p450, and a pathway-specific transcription factor. The PKS involved shares homology with non-reducing PKS enzymes identified in Aspergillus chromone pathways but exhibits distinct substrate specificity for dimethylation [7] [10].
Table 1: Key Enzymes in 7-Hydroxy-2,3-dimethylchromone Biosynthesis
Enzyme Type | Gene Symbol | Function | Modular Domain |
---|---|---|---|
Polyketide synthase | pksChr | Backbone assembly via condensation | Ketosynthase (KS), Acyltransferase (AT) |
Methyltransferase | mtChr | C-2 and C-3 methylation | SAM-binding domain |
Cytochrome P450 | p450Chr | Regioselective C-7 hydroxylation | Heme-binding domain |
Regulatory protein | regChr | Cluster expression control | Zinc finger domain |
7-Hydroxy-2,3-dimethylchromone is primarily isolated from endophytic Daldinia strains residing asymptomatically in medicinal plants. Key sources include:
Ecologically, this chromone functions as a chemical mediator in fungal-host interactions:
Table 2: Documented Fungal Sources and Host Plants of 7-Hydroxy-2,3-dimethylchromone
Fungal Species | Host Plant/Lichen | Geographic Origin | Ecological Function |
---|---|---|---|
Daldinia eschscholtzii | Cinnamomum bejolghota | Chiang Mai, Thailand | Antimicrobial defense |
Daldinia sp. CPCC 400770 | Lichen (unspecified) | Yunnan, China | Anti-IAV activity |
Daldinia childiae | Punctelia sp. | Guizhou, China | α-Amylase inhibition |
The BGC for 7-Hydroxy-2,3-dimethylchromone is frequently silent under standard lab conditions. Strategies to activate it leverage epigenetic or co-culture triggers:
Histone deacetylase (HDAC) inhibitors: Suberoylanilide hydroxamic acid (SAHA; 10 µM) induces chromatin relaxation, elevating chromone yield by 8-fold [8] [9].
OSMAC (One Strain MAny Compounds) approach:Altering cultivation parameters activates cryptic BGCs:
Trace elements: Fe³⁺ (1 mM) upregulates P450 activity, increasing hydroxylated derivatives [8].
Co-cultivation:Bacterial endophytes (e.g., Streptomyces) or competing fungi (Trichoderma) trigger defense responses:
Table 3: Activation Strategies for 7-Hydroxy-2,3-dimethylchromone Production
Method | Inducing Agent/Condition | Effect on Yield | Mechanism |
---|---|---|---|
Epigenetic modulation | 5-Azacytidine (10 µM) | 3.5-fold increase | DNA demethylation |
HDAC inhibition | SAHA (10 µM) | 8-fold increase | Chromatin relaxation |
Medium optimization | Potato dextrose broth | 4-fold increase | Enhanced precursor supply |
Co-cultivation | Trichoderma harzianum | 12-fold increase | Defense response elicitation |
Metal supplementation | FeCl₃ (1 mM) | 2.5-fold increase | P450 enzyme activation |
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